molecular formula C14H20N2O4 B3094793 N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate CAS No. 1260789-19-2

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate

Cat. No. B3094793
CAS RN: 1260789-19-2
M. Wt: 280.32
InChI Key: DLXNYTCFHGZUHA-UHFFFAOYSA-N
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Description

“N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate” is a chemical compound with the CAS Number: 1260789-19-2 . It has a molecular weight of 280.32 . The compound is stored at room temperature and is in solid form .


Synthesis Analysis

The synthesis of similar compounds like N-methylated 1,2,3,4-tetrahydroisoquinolines has been reported . The method can be applied for the synthesis of tetrahydroisoquinolines with electron-donating substituents on the aromatic moiety .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H18N2.C2H2O4/c1-13-9-10-5-6-12-11 (8-10)4-3-7-14 (12)2;3-1 (4)2 (5)6/h5-6,8,13H,3-4,7,9H2,1-2H3; (H,3,4) (H,5,6) . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Neuroprotective and Neurotoxic Mechanisms

Quinolinic acid, a neuroactive metabolite related to the chemical structure , demonstrates a dual role in the central nervous system, acting both as a neurotoxin and a neuroprotectant. Its neurotoxic actions are mediated through the activation of NMDA receptors and the potential induction of lipid peroxidation, leading to neuronal damage. However, the presence of antioxidants like melatonin can prevent this damage, suggesting a balance between neuroprotective and neurotoxic mechanisms in the brain (Stone et al., 2000).

Kynurenine Pathway and Neurological Disorders

The metabolism of tryptophan through the kynurenine pathway, producing quinolinic acid, is a critical process in neurobiology. This pathway's metabolites, including quinolinic and kynurenic acids, have significant implications for neurological disorders. Quinolinic acid's role as an NMDA receptor agonist and its neurotoxic properties, along with kynurenic acid's neuroprotective functions, highlight the importance of this pathway in the pathophysiology of various neurological diseases, including depression and neurodegeneration (Vámos et al., 2009).

Implications for Drug Development

Understanding the biochemical pathways and mechanisms of action of compounds like N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate is essential for developing novel therapeutic agents. The insights gained from studying these compounds can lead to the discovery of new drugs targeting specific pathways or receptors involved in neurological disorders. For instance, modulating the kynurenine pathway to reduce neurotoxic metabolites and enhance neuroprotectants offers a promising strategy for drug development (Shang et al., 2018).

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.C2H2O4/c1-13-9-10-5-6-12-11(8-10)4-3-7-14(12)2;3-1(4)2(5)6/h5-6,8,13H,3-4,7,9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXNYTCFHGZUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N(CCC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate
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N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate
Reactant of Route 3
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate
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N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate
Reactant of Route 5
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate
Reactant of Route 6
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine oxalate

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